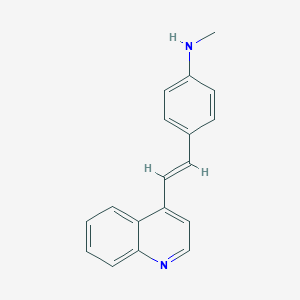

Quinoline, 4-(p-methylaminostyryl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline, 4-(p-methylaminostyryl)-, also known as p-MASt, is a fluorescent dye that has been widely used in scientific research due to its unique spectral properties. It has been utilized in various fields, including biochemistry, cell biology, and neuroscience. The purpose of

Mécanisme D'action

P-MASt is a cationic dye that binds to negatively charged cellular structures, such as membranes and proteins. Its fluorescent properties are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). When excited by light, Quinoline, 4-(p-methylaminostyryl)- undergoes a proton transfer reaction that leads to the emission of light at a longer wavelength. This property makes Quinoline, 4-(p-methylaminostyryl)- an ideal fluorescent probe for imaging cellular structures and processes.

Effets Biochimiques Et Physiologiques

P-MASt has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in live-cell imaging experiments without affecting cell viability or function. However, it should be noted that the use of Quinoline, 4-(p-methylaminostyryl)- can alter the physicochemical properties of cellular structures, such as membrane fluidity and protein conformation.

Avantages Et Limitations Des Expériences En Laboratoire

The use of Quinoline, 4-(p-methylaminostyryl)- has several advantages in lab experiments. It has a high quantum yield, which means that it emits a high intensity of light when excited. It is also cell-permeable and can be used to label live cells. However, Quinoline, 4-(p-methylaminostyryl)- has some limitations, including its sensitivity to pH and temperature changes. It is also prone to photobleaching, which can limit its use in long-term imaging experiments.

Orientations Futures

There are several future directions for the use of Quinoline, 4-(p-methylaminostyryl)- in scientific research. One potential application is in the development of new imaging techniques that can be used to study cellular processes in real-time. Another direction is the use of Quinoline, 4-(p-methylaminostyryl)- in the development of new therapies for diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Quinoline, 4-(p-methylaminostyryl)- in combination with other fluorescent probes could lead to new insights into the mechanisms of cellular processes.

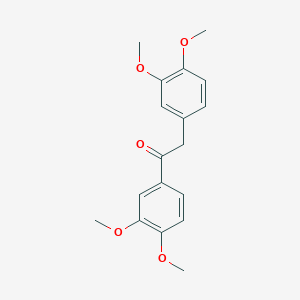

Méthodes De Synthèse

The synthesis of Quinoline, 4-(p-methylaminostyryl)- involves the reaction of 4-(dimethylamino) benzaldehyde with 4-methylbenzylidene malononitrile in the presence of a base catalyst. The resulting product is then further reacted with 2-bromo-1-phenylethanone to obtain Quinoline, 4-(p-methylaminostyryl)-. This synthesis method has been optimized to produce high yields of Quinoline, 4-(p-methylaminostyryl)- with minimal impurities.

Applications De Recherche Scientifique

P-MASt has been used extensively in scientific research as a fluorescent probe for imaging cellular structures and processes. It has been utilized to study the dynamics of intracellular calcium signaling, synaptic transmission, and protein localization. In addition, Quinoline, 4-(p-methylaminostyryl)- has been used as a tool for investigating the mechanisms of various diseases, including Alzheimer's disease and Parkinson's disease.

Propriétés

Numéro CAS |

36281-13-7 |

|---|---|

Nom du produit |

Quinoline, 4-(p-methylaminostyryl)- |

Formule moléculaire |

C18H16N2 |

Poids moléculaire |

260.3 g/mol |

Nom IUPAC |

N-methyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |

InChI |

InChI=1S/C18H16N2/c1-19-16-10-7-14(8-11-16)6-9-15-12-13-20-18-5-3-2-4-17(15)18/h2-13,19H,1H3/b9-6+ |

Clé InChI |

VMPUURGNSACQDO-RMKNXTFCSA-N |

SMILES isomérique |

CNC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |

SMILES |

CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

SMILES canonique |

CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Autres numéros CAS |

36281-13-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.